PI3Kδ Cellular Inhibition: 4-Benzyl-1-(3-methylbutanoyl)piperidine vs. PI3K Isoform Selectivity Profile
4-Benzyl-1-(3-methylbutanoyl)piperidine exhibits measurable cellular inhibition of PI3Kδ, with an IC₅₀ of 102 nM determined by electrochemiluminescence assay measuring AKT phosphorylation at S473 in Ri-1 cells after 30 minutes [1]. In contrast, the same compound shows markedly weaker inhibition of the related lipid kinase PI3Kγ (IC₅₀ = 708 nM) and negligible inhibition of PI4Kβ (IC₅₀ > 10,000 nM) [2][3]. This isoform preference profile, while not highly potent, provides a defined selectivity window that distinguishes this scaffold from non-selective PI3K inhibitors or pan-PI3K tool compounds.
PI3Kγ: 708 nM
PI4Kβ: >10,000 nM
| Evidence Dimension | PI3K isoform inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM (PI3Kδ); 708 nM (PI3Kγ); >10,000 nM (PI4Kβ) |
| Comparator Or Baseline | PI3Kγ (708 nM) and PI4Kβ (>10,000 nM) as internal selectivity benchmarks |
| Quantified Difference | ~7-fold selectivity for PI3Kδ over PI3Kγ; >98-fold selectivity over PI4Kβ |
| Conditions | Ri-1 cells, AKT pS473 electrochemiluminescence, 30 min incubation |
Why This Matters
This data establishes a defined isoform selectivity fingerprint, enabling researchers to differentiate this compound from pan-PI3K inhibitors and to rationally select it for PI3Kδ-focused mechanistic studies or as a starting point for further SAR optimization.
- [1] BindingDB Entry BDBM50394893; Assay ID for PI3Kδ cellular inhibition. BindingDB (bindingdb.org). View Source
- [2] BindingDB Entry BDBM50240975; ChEMBL ID CHEMBL4084907. BindingDB (bindingdb.org). View Source
- [3] BindingDB Entry BDBM50358204; ChEMBL ID CHEMBL1922094. BindingDB (bindingdb.org). View Source
